

### **Pichromene: A Technical Guide for Researchers**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pichromene**, a class of chemical compounds with significant interest in cancer research. This document focuses on **Pichromene** 1, a prominent derivative, detailing its chemical properties, synthesis, and mechanism of action.

#### **Core Chemical Data**

**Pichromene** 1 is chemically identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene. While a specific CAS Number is not readily available in public databases, its unique chemical structure provides a definitive identity.



Property	Value	Source
IUPAC Name	8-ethoxy-2-(4-fluorophenyl)-3- nitro-2H-chromene	
Molecular Formula	C17H14FNO4	[1]
Molecular Weight	315.29 g/mol	[1]
SMILES	CCOC1=CC=CC2=C1OC(C(= C2)INVALID-LINK [O-])C3=CC=C(C=C3)F	[1]
InChI Key	BFZXDHIUPNWOMT- UHFFFAOYSA-N	[1]
Predicted XlogP	3.9	[1]
Melting Point	118–120 °C (for a synthesized Pichromene product)	[2]

# Experimental Protocols Synthesis of Pichromene 1

A key method for synthesizing **Pichromene** 1 and its analogs is through an oxa-Michael-Henry condensation reaction.[2]

#### Materials:

- Substituted salicylaldehyde (e.g., 3-ethoxysalicylaldehyde)
- β-nitrostyrene derivative (e.g., 4-fluoro-β-nitrostyrene)
- Organocatalyst (e.g., L-pipecolic acid)
- Solvent (e.g., toluene)
- Ammonium chloride (saturated solution)
- · Ethyl acetate



- Brine
- Magnesium sulfate (MgSO4)

#### Procedure:

- A mixture of 4-fluoro-β-nitrostyrene (1 equivalent), 3-ethoxysalicylaldehyde (1 equivalent), and L-pipecolic acid (20 mol%) is dissolved in dry toluene.
- The mixture is stirred at 80°C for 24 hours under an Argon atmosphere.
- The reaction is quenched with a saturated solution of ammonium chloride.
- The product is extracted with ethyl acetate.
- The organic extracts are washed with brine, dried over magnesium sulfate, and then evaporated.
- The crude product is purified using column chromatography (ethyl acetate/n-Hexane) to yield pure **Pichromene** 1.

The structure of the synthesized product is typically confirmed using 1H-NMR and 13C-NMR spectroscopy.[2]

## **Mechanism of Action and Signaling Pathways**

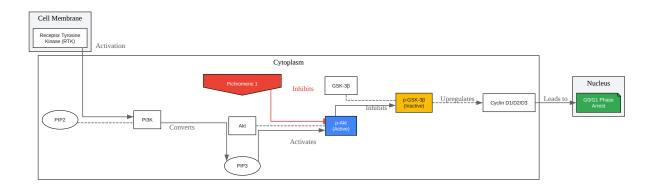
**Pichromene** 1 has been identified as a potential anti-cancer agent, particularly in the context of chronic leukemia.[2] Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell cycle progression and survival.

Key aspects of its mechanism include:

- Inhibition of Akt Phosphorylation: Pichromene 1 decreases the levels of phospho-Akt, a key activated form of the Akt protein, without altering the total Akt levels.
- Cell Cycle Arrest: By inhibiting the PI3K/Akt pathway, Pichromene 1 leads to the downregulation of cyclins D1, D2, and D3. This disruption of key cell cycle regulators causes the cells to arrest in the G0/G1 phase of the cell cycle.



Below is a diagram illustrating the signaling pathway affected by **Pichromene 1**.



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Caption: PI3K/Akt signaling pathway and the inhibitory action of **Pichromene** 1.

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## References

• 1. PubChemLite - 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2h-chromene (C17H14FNO4) [pubchemlite.lcsb.uni.lu]



- 2. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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